![molecular formula C25H18ClFN4O3S3 B3002412 Ethyl 2-(2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)-4-(4-fluorophenyl)thiophene-3-carboxylate CAS No. 671200-02-5](/img/structure/B3002412.png)
Ethyl 2-(2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)-4-(4-fluorophenyl)thiophene-3-carboxylate
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Overview
Description
The compound of interest, Ethyl 2-(2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)-4-(4-fluorophenyl)thiophene-3-carboxylate, is a complex molecule that appears to be related to various thiazole and triazole derivatives. These types of compounds are often studied for their potential applications in medicinal chemistry due to their diverse biological activities.
Synthesis Analysis
The synthesis of related thiazole and triazole derivatives has been reported in the literature. For instance, the synthesis of ethyl 3-phenylisothiazole-4-carboxylate and its derivatives was achieved through a photochemical reaction involving ethyl 2-iodothiazole-5-carboxylate and benzene, among other reactants . Similarly, ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives were prepared by the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with various arylidinemalononitrile derivatives . These methods typically involve room temperature reactions in the presence of solvents like ethanol and triethylamine (TEA), indicating that the synthesis of the compound of interest might also involve such conditions.
Molecular Structure Analysis
The molecular structure of thiazole and triazole derivatives is often confirmed using spectroscopic techniques such as UV-Vis, IR, (1)H NMR, and sometimes EPR for metal complexes . The photophysical properties of these compounds, such as absorption and fluorescence, are indicative of π→π* transitions and can be related to the molecular orbitals involved . The structure of the compound of interest would likely be confirmed using similar analytical methods.
Chemical Reactions Analysis
The reactivity of thiazole and triazole derivatives can lead to a variety of chemical reactions. For example, the reaction of mercapto-3-phenyl-1,2,4-triazole with cyano compounds containing active methylene groups resulted in the formation of 5-amino(1,3)thiazolo(3,2-b)(1,2,4)triazoles . Additionally, the synthesis of 4-ethyl carboxylate-5-imino-3-thiomethyl benzothiazolo[2,3-c]-1,2,4-triazepine and its derivatives was achieved by reacting 2-hydrazino benzothiazole with ethyl-2-cyano-3,3-bismethyl thio acrylate . These reactions suggest that the compound of interest may also undergo similar transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole and triazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like chloro and fluoro groups can affect these properties. The photophysical properties, including absorption and emission wavelengths, provide insights into the electronic structure of these compounds . The biological activities, such as anti-rheumatic potential, have been observed for some thiazole derivatives and their metal complexes, indicating potential therapeutic applications .
properties
IUPAC Name |
ethyl 2-[[2-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]acetyl]amino]-4-(4-fluorophenyl)thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClFN4O3S3/c1-2-34-23(33)21-18(14-5-9-17(27)10-6-14)11-35-22(21)28-20(32)13-37-25-30-29-24-31(25)19(12-36-24)15-3-7-16(26)8-4-15/h3-12H,2,13H2,1H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZPNVBSHSHDIPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)NC(=O)CSC3=NN=C4N3C(=CS4)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClFN4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
573.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)-4-(4-fluorophenyl)thiophene-3-carboxylate |
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